molecular formula C33H44F2N2O3 B12513466 N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide

N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide

Cat. No.: B12513466
M. Wt: 554.7 g/mol
InChI Key: RJCWBNBKOKFWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Omaveloxolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are often derivatives of omaveloxolone with modified functional groups .

Scientific Research Applications

Omaveloxolone has a wide range of scientific research applications:

Mechanism of Action

Omaveloxolone exerts its effects through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular response to oxidative stress by regulating the expression of genes involved in antioxidative defense and mitochondrial function. Omaveloxolone activates Nrf2 by inhibiting its ubiquitination and degradation, leading to increased levels of Nrf2 and enhanced transcription of target genes . Additionally, omaveloxolone inhibits the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Omaveloxolone is unique among triterpenoids due to its specific combination of antioxidative and anti-inflammatory properties. Similar compounds include:

Omaveloxolone stands out due to its enhanced potency and specificity in activating the Nrf2 pathway and inhibiting NF-κB, making it a promising therapeutic agent for conditions involving oxidative stress and inflammation .

Properties

Molecular Formula

C33H44F2N2O3

Molecular Weight

554.7 g/mol

IUPAC Name

N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide

InChI

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)

InChI Key

RJCWBNBKOKFWNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Origin of Product

United States

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